molecular formula C24H28N6O4S B146512 4,4'-Diaminodiphenylamine Sulfate CAS No. 6369-04-6

4,4'-Diaminodiphenylamine Sulfate

Cat. No.: B146512
CAS No.: 6369-04-6
M. Wt: 496.6 g/mol
InChI Key: UIBDOIWJPGLGEJ-UHFFFAOYSA-N
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Preparation Methods

4,4’-Diaminodiphenylamine Sulfate can be synthesized through the reduction of bis(4-nitrophenyl)amine . The reaction involves the use of reducing agents under controlled conditions to convert the nitro groups to amino groups, resulting in the formation of the desired compound. Industrial production methods typically involve large-scale reduction processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4,4’-Diaminodiphenylamine Sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diaminodiphenylamine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diaminodiphenylamine Sulfate involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4,4’-Diaminodiphenylamine Sulfate can be compared with other similar compounds such as:

    4,4’-Oxydianiline: Another compound used in the synthesis of dyes and pigments.

    4,4’-Iminodianiline: Known for its applications in polymer synthesis and as a curing agent.

The uniqueness of 4,4’-Diaminodiphenylamine Sulfate lies in its specific structure and the presence of sulfate, which imparts distinct properties and reactivity compared to its analogs .

Properties

CAS No.

6369-04-6

Molecular Formula

C24H28N6O4S

Molecular Weight

496.6 g/mol

IUPAC Name

4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4)

InChI Key

UIBDOIWJPGLGEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O

53760-27-3
6369-04-6

Pictograms

Irritant

Synonyms

4.4-Iminodianiline sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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